molecular formula C19H19N5O3 B2620030 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide CAS No. 2097889-73-9

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide

Cat. No.: B2620030
CAS No.: 2097889-73-9
M. Wt: 365.393
InChI Key: JTQUDPNPTQEONF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide, a chemical compound provided for research purposes. It has a molecular formula of C19H19N5O3 and a molecular weight of 365.4 g/mol . The compound is characterized by a complex structure that incorporates both a phthalimide (1,3-dioxoisoindole) moiety and a pyrimidine-substituted pyrrolidine group, connected by an acetamide linker . This specific structural architecture suggests potential for interesting chemical and biological properties, making it a candidate for investigation in various scientific fields, including medicinal chemistry and chemical biology. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a pharmacological tool to probe specific biological pathways. The exact mechanism of action and primary research applications are compound-specific and should be determined by the investigating scientist. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c25-16(12-24-17(26)14-6-1-2-7-15(14)18(24)27)22-11-13-5-3-10-23(13)19-20-8-4-9-21-19/h1-2,4,6-9,13H,3,5,10-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQUDPNPTQEONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CC=N2)CNC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide represents a significant area of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapeutics. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H16N4O3C_{15}H_{16}N_{4}O_{3} with a molecular weight of 300.31 g/mol. The structure features an isoindole core, which is known for its diverse pharmacological properties.

Antitumor Activity

Recent studies have evaluated the antitumor potential of compounds structurally similar to the target compound. For instance, pyrido[2,3-d]pyrimidines and thieno[3,2-d]pyrimidines were assessed for their inhibitory effects on various cancer cell lines, including A549 and NCI-H1975. The results indicated that modifications in the structure significantly influenced cytotoxicity.

Table 1: Inhibitory Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)% Inhibition at 0.1 μM
A5NCI-H1975>50<36
B7A5490.440 ± 0.039High
B9NCI-H197515.629 ± 1.03Moderate

This table summarizes the half-maximal inhibitory concentration (IC50) values and percentage inhibition observed in different compounds, highlighting the varying efficacy against selected cancer cell lines .

The mechanism through which these compounds exert their effects often involves the inhibition of key signaling pathways associated with tumor growth. For example, compounds containing thienopyrimidine-like structures demonstrated enhanced cytotoxic activity due to their ability to interact effectively with protein targets involved in cancer progression .

Case Studies

In a study focusing on pyrrolizines as anticancer drug scaffolds, it was found that specific modifications to the side chains could enhance biological activity significantly. The introduction of halogen groups at strategic positions on the acrylamide side chain was noted to improve interaction with target proteins, thereby increasing cytotoxicity .

Case Study: Pyrrolizine Derivatives
A derivative containing a pyrrolidine ring showed notable activity against A549 cells with an IC50 value significantly lower than that of its parent compound. This suggests that structural variations can lead to enhanced biological efficacy.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies have indicated that certain derivatives exhibit favorable absorption characteristics and metabolic stability, which are essential for effective therapeutic use .

Table 2: Pharmacokinetic Parameters

ParameterValue
Bioavailability56-109%
Maximum Tolerated Dose100 mg/kg
Plasma Concentration EC5020 ng/ml

These parameters reflect the compound's potential for clinical application, emphasizing its bioavailability and safety profile .

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of this compound is its potential as an antimicrobial agent. Research indicates that derivatives of isoindole compounds exhibit significant antibacterial and antifungal properties. Studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The isoindole structure is also associated with anticancer activity. Compounds featuring this moiety have been investigated for their ability to induce apoptosis in cancer cells. For instance, studies have demonstrated that isoindole derivatives can inhibit specific kinases involved in cancer cell proliferation . The incorporation of the pyrimidine and pyrrolidine groups in this compound may enhance its efficacy against tumor cells by improving binding affinity to target proteins.

Neuroprotective Effects

Emerging research suggests that compounds similar to 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide may possess neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells . Investigations into the neuroprotective mechanisms of isoindole derivatives could pave the way for new treatments for neurodegenerative diseases.

Case Study 1: Antimicrobial Evaluation

A study evaluating antimicrobial activity involved synthesizing various isoindole derivatives and testing them against common pathogens using agar diffusion methods. The results indicated that certain derivatives exhibited MIC values comparable to established antibiotics, suggesting their potential as alternative antimicrobial agents .

Case Study 2: Anticancer Screening

In another investigation, a series of isoindole-based compounds were screened for anticancer activity against several cancer cell lines. The study reported significant cytotoxic effects, particularly in breast and lung cancer models, with some compounds inducing apoptosis through caspase activation pathways .

Case Study 3: Neuroprotective Studies

Research into neuroprotective effects involved assessing the impact of isoindole derivatives on neuronal cell lines exposed to oxidative stress. Results demonstrated that these compounds significantly reduced cell death and oxidative markers, indicating their potential for treating neurodegenerative conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and its analogs:

Compound Key Substituents Molecular Features Synthesis & Data
Target Compound Phthalimide, pyrrolidinylmethyl-pyrimidine High complexity; potential kinase/receptor targeting Likely multi-step synthesis (inferred from analogs ).
N-(2-Methyl-1,3-dioxo-isoindol-5-yl)acetamide () Methyl-substituted phthalimide, acetamide Simplified structure; lacks heterocyclic tail Synthesized via conventional acetylation; InChIKey: LDDTUHZQDQGICJ-UHFFFAOYSA-N .
2-(1,3-Dioxo-isoindol-2-yl)-N-(4-dipropylsulfamoyl-phenyl)acetamide () Sulfonamide-phenyl group Enhanced solubility via sulfonamide; bulky substituent No yield data; RN: MFCD03446788 .
2-(4-Cyclopropyl-triazol-1-yl)-N-(4-methyl-3-(pyridin-3-yl-pyrimidin-2-yl-amino)phenyl)acetamide () Triazole, pyridine-pyrimidine Microwave-assisted synthesis; kinase inhibitor analog 30% yield under microwave (70°C); m.p. 165–167°C; characterized via NMR and HR-MS .
N-(1-Ethyl-indol-2-yl)acetamide () Indole core Pd-catalyzed amidation; precursor for heterocyclic frameworks Synthesized in 2.0 mL/mmol solvent at 80–110°C; CHN and 13C NMR data reported .

Key Observations:

Synthetic Routes : Microwave-assisted methods () and Pd-catalyzed reactions () are effective for nitrogen-rich analogs, suggesting viable pathways for the target compound’s heterocyclic moieties.

Functional Group Impact :

  • Sulfonamide groups () enhance aqueous solubility, whereas methyl substitutions () may reduce metabolic stability.
  • Pyrimidine rings (target compound, ) are associated with kinase inhibition, as seen in imatinib analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide?

  • Methodology : Synthesis typically involves multi-step reactions, such as coupling the isoindole-1,3-dione core with functionalized pyrrolidine derivatives. Key steps include:

  • Amide bond formation between the isoindole and pyrrolidine moieties.
  • Protection/deprotection strategies for reactive groups (e.g., amines).
  • Optimization of reaction conditions (e.g., temperature: 60–80°C, solvent: DMF or acetonitrile) to maximize yield and purity .
    • Characterization : Use thin-layer chromatography (TLC) to monitor intermediates and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .

Q. How is the compound’s structural integrity validated post-synthesis?

  • Methodology : Employ a combination of analytical techniques:

  • NMR spectroscopy : Assign peaks for protons in the isoindole (δ 7.5–8.0 ppm) and pyrrolidine (δ 2.5–3.5 ppm) moieties .
  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • High-performance liquid chromatography (HPLC) : Assess purity (>95% recommended for biological assays) .

Q. What preliminary assays are used to evaluate pharmacological activity?

  • Methodology : Prioritize in vitro assays to identify biological targets:

  • Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays.
  • Cellular viability : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
  • Solubility : Measure in PBS (pH 7.4) or DMSO for formulation compatibility .

Advanced Research Questions

Q. How can reaction optimization address low yields in pyrrolidine functionalization?

  • Methodology : Apply design of experiments (DOE) to identify critical factors:

  • Catalyst screening : Test Pd-based catalysts for coupling efficiency .
  • Solvent polarity : Compare DMSO (polar) vs. THF (non-polar) for intermediate stability.
  • Purification challenges : Use flash chromatography or recrystallization to isolate pure products .

Q. How to resolve contradictory data on solubility and stability across studies?

  • Methodology : Conduct systematic stability studies:

  • pH-dependent solubility : Test solubility in buffers (pH 1–10) to identify optimal formulation conditions .
  • Light sensitivity : Store samples in amber vials and monitor degradation via HPLC .
  • Thermal analysis : Use differential scanning calorimetry (DSC) to determine melting points and polymorphic transitions .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

  • Methodology : Synthesize analogs and compare bioactivity:

  • Core modifications : Replace pyrrolidine with piperidine or morpholine to assess steric effects .
  • Substituent analysis : Introduce electron-withdrawing groups (e.g., -NO₂) to isoindole to modulate reactivity .
  • Computational modeling : Perform molecular docking to predict binding affinities for targets like kinases .

Q. How to predict metabolic pathways and potential toxicity?

  • Methodology : Use in vitro and in silico approaches:

  • Liver microsome assays : Identify phase I metabolites (oxidation, hydrolysis) .
  • CYP450 inhibition : Screen for interactions using fluorogenic substrates.
  • ADMET prediction : Apply tools like SwissADME to estimate bioavailability and toxicity .

Q. What mechanistic studies validate target engagement in cellular models?

  • Methodology : Combine biochemical and cellular assays:

  • Surface plasmon resonance (SPR) : Measure binding kinetics to purified targets (e.g., kinases) .
  • Western blotting : Detect downstream signaling proteins (e.g., phosphorylated ERK) in treated cells .
  • CRISPR knockouts : Validate target specificity by deleting putative receptors .

Research Gaps and Recommendations

  • Mechanistic ambiguity : Conduct cryo-EM studies to visualize compound-target interactions .
  • Scalability : Explore continuous-flow synthesis to improve reproducibility .
  • Cross-disciplinary potential : Investigate applications in neuropharmacology (e.g., NMDA receptor modulation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.